molecular formula C20H15F3N4O3 B11074226 3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

Cat. No.: B11074226
M. Wt: 416.4 g/mol
InChI Key: SLCIZXQAVQXDMJ-UHFFFAOYSA-N
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Description

N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the methoxybenzoyl and trifluoromethylpyrimidinyl groups, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves the following steps:

    Formation of the Methoxybenzoyl Intermediate: The starting material, 3-methoxybenzoic acid, is reacted with thionyl chloride to form 3-methoxybenzoyl chloride.

    Coupling with Pyrimidinylamine: The 3-methoxybenzoyl chloride is then reacted with 4-phenyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Agriculture: Possible application as a herbicide or pesticide due to its unique chemical properties.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The methoxybenzoyl and trifluoromethylpyrimidinyl groups play a crucial role in binding to the target sites and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-2-PYRIMIDINYL]UREA: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-METHYL-2-PYRIMIDINYL]UREA: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.

Uniqueness

N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable candidate for various applications.

Properties

Molecular Formula

C20H15F3N4O3

Molecular Weight

416.4 g/mol

IUPAC Name

3-methoxy-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C20H15F3N4O3/c1-30-14-9-5-8-13(10-14)17(28)26-19(29)27-18-24-15(12-6-3-2-4-7-12)11-16(25-18)20(21,22)23/h2-11H,1H3,(H2,24,25,26,27,28,29)

InChI Key

SLCIZXQAVQXDMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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